molecular formula C12H12ClN3O B13938829 2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine

2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine

Katalognummer: B13938829
Molekulargewicht: 249.69 g/mol
InChI-Schlüssel: JXFLSGCIMYZVCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a pyrimidinamine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyrimidine with 2-methoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of 2-methoxyphenylmethyl-4-pyrimidinamine.

    Substitution: Formation of various substituted pyrimidinamine derivatives.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-N-(2-methoxyphenyl)-5-nitrobenzamide
  • 2-chloro-N-(4-methoxyphenyl)nicotinamide
  • 2-chloro-N-(3-methoxyphenyl)quinazolin-4-amine

Uniqueness

2-chloro-N-[(2-methoxyphenyl)methyl]-4-Pyrimidinamine is unique due to its specific structural features, such as the combination of a chloro group, methoxyphenyl group, and pyrimidinamine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H12ClN3O

Molekulargewicht

249.69 g/mol

IUPAC-Name

2-chloro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C12H12ClN3O/c1-17-10-5-3-2-4-9(10)8-15-11-6-7-14-12(13)16-11/h2-7H,8H2,1H3,(H,14,15,16)

InChI-Schlüssel

JXFLSGCIMYZVCV-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CNC2=NC(=NC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.